molecular formula C12H14O3 B12213481 1-{4-[(Oxolan-2-yl)oxy]phenyl}ethan-1-one CAS No. 61632-66-4

1-{4-[(Oxolan-2-yl)oxy]phenyl}ethan-1-one

Cat. No.: B12213481
CAS No.: 61632-66-4
M. Wt: 206.24 g/mol
InChI Key: UVNMJKMSXURPNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-[4-[(tetrahydro-2-furanyl)oxy]phenyl]- is an organic compound with the molecular formula C12H14O3 It is characterized by the presence of a phenyl group substituted with a tetrahydro-2-furanyl-oxy group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-[(tetrahydro-2-furanyl)oxy]phenyl]- typically involves the reaction of 4-hydroxyacetophenone with tetrahydrofuran in the presence of an acid catalyst. The reaction proceeds through the formation of an ether linkage between the phenolic hydroxyl group and the tetrahydrofuran ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-[(tetrahydro-2-furanyl)oxy]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Ethanone, 1-[4-[(tetrahydro-2-furanyl)oxy]phenyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-[(tetrahydro-2-furanyl)oxy]phenyl]- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The tetrahydro-2-furanyl-oxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-[4-[(tetrahydro-2-furanyl)oxy]phenyl]- is unique due to the presence of the tetrahydro-2-furanyl-oxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications .

Properties

CAS No.

61632-66-4

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

1-[4-(oxolan-2-yloxy)phenyl]ethanone

InChI

InChI=1S/C12H14O3/c1-9(13)10-4-6-11(7-5-10)15-12-3-2-8-14-12/h4-7,12H,2-3,8H2,1H3

InChI Key

UVNMJKMSXURPNB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2CCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.